N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
This compound features a hybrid structure combining a thiazolo[5,4-b]pyridine core, a methyl-substituted phenyl group, and a 2-oxo-2H-chromene (coumarin) carboxamide moiety. The coumarin-derived carboxamide may enhance solubility and influence binding to targets such as kinases or proteases.
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c1-13-15(21-26-18-9-5-11-24-22(18)30-21)7-4-8-17(13)25-20(27)16-12-14-6-2-3-10-19(14)29-23(16)28/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSIDTGOENLRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as pyridin-2-amine and furan-2-carbonyl chloride, followed by subsequent functional group modifications[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium ferricyanide in an alkaline medium[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....
Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a metal catalyst.
Substitution: Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the chromene core, while substitution reactions could introduce various functional groups at different positions on the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a pharmacological agent. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various signaling pathways, leading to biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally analogous molecules from the provided evidence, focusing on key structural variations and their hypothesized effects:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Heterocycle Variations: The thiazolo[5,4-b]pyridine in the target compound (vs. Chromeno-pyridine derivatives (e.g., 339020-72-3) exhibit extended conjugation, which may improve binding to planar targets like topoisomerases .
Substituent Effects :
- The trifluoromethyl group in and difluoromethyl in increase lipophilicity and metabolic stability compared to the target compound’s methyl group.
- Sulfonamide () vs. carboxamide : Sulfonamides are stronger acids and may confer better solubility but reduced cell permeability compared to carboxamides.
Biological Implications :
- Compounds with triazolo-pyridine cores (e.g., ) are often kinase inhibitors due to their ability to mimic ATP’s purine ring. The target compound’s coumarin-carboxamide moiety may instead target serine proteases or COX enzymes.
- Thiophene sulfonamide () could exhibit distinct selectivity profiles, as sulfonamides are prevalent in carbonic anhydrase inhibitors.
Hypothetical Activity and Optimization Potential
While direct activity data for the target compound are unavailable, structural analogs suggest:
- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., CF₃) to the coumarin ring could enhance binding affinity and stability.
- Synthetic Challenges : The thiazolo[5,4-b]pyridine synthesis may require multi-step heterocyclization, as seen in methods for analogous compounds (e.g., ).
Biological Activity
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of chromene derivatives, which are known for their diverse pharmacological properties. The unique structural features of this compound, including the thiazolo[5,4-b]pyridine moiety and the chromene core, contribute to its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazolo[5,4-b]pyridine ring fused with a chromene system, which is critical for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown potent inhibition of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole and chromene rings can enhance cytotoxic effects.
A notable study demonstrated that thiazolo[5,4-b]pyridine derivatives could inhibit the PI3K pathway, a critical signaling pathway in cancer progression. The IC50 values for these compounds were reported in the nanomolar range, indicating strong inhibitory potential .
| Compound | Target | IC50 (nM) |
|---|---|---|
| 19a | PI3Kα | 3.6 |
| 19b | PI3Kγ | 10 |
| 19c | PI3Kδ | 8 |
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to tumor growth and survival. The presence of the thiazole moiety has been linked to enhanced binding affinity to these targets. The mechanism of action is believed to involve competitive inhibition at the active site of the enzymes .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Various studies have tested its efficacy against bacterial strains and fungi, revealing significant inhibition zones in agar diffusion assays. The compound's ability to disrupt microbial cell membranes is thought to contribute to its broad-spectrum activity .
Case Studies
- Study on Anticancer Efficacy : A comprehensive study involving multiple cancer cell lines demonstrated that compounds similar to this compound exhibited selective cytotoxicity towards human glioblastoma cells with an IC50 value of approximately 15 µM .
- Antimicrobial Screening : In a recent antimicrobial screening project, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
